N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
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Overview
Description
N-cyclohexyl-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide hydrochloride: A closely related compound with similar properties but different solubility and stability characteristics.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
N-cyclohexyl-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide stands out due to its unique combination of a cyclohexyl group and a tricyclic core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5845-62-5 |
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Molecular Formula |
C20H32N2O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N'-(1-adamantyl)-N-cyclohexylbutanediamide |
InChI |
InChI=1S/C20H32N2O2/c23-18(21-17-4-2-1-3-5-17)6-7-19(24)22-20-11-14-8-15(12-20)10-16(9-14)13-20/h14-17H,1-13H2,(H,21,23)(H,22,24) |
InChI Key |
CUEXDNDSXGMZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC(=O)NC23CC4CC(C2)CC(C4)C3 |
solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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